molecular formula C11H15O3P B14323005 Dimethyl 2-phenylprop-2-en-1-yl phosphite CAS No. 106319-60-2

Dimethyl 2-phenylprop-2-en-1-yl phosphite

Cat. No.: B14323005
CAS No.: 106319-60-2
M. Wt: 226.21 g/mol
InChI Key: PUMLVPMMJYIERA-UHFFFAOYSA-N
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Description

Dimethyl 2-phenylprop-2-en-1-yl phosphite is an organophosphorus compound characterized by the presence of a phosphite group attached to a phenylpropene moiety. This compound is of significant interest due to its versatile applications in organic synthesis and potential utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-phenylprop-2-en-1-yl phosphite typically involves the Michaelis-Arbuzov reaction. This reaction entails the treatment of a haloalkene with a trialkyl phosphite under controlled conditions. For instance, the reaction of 2-phenylprop-2-en-1-yl chloride with trimethyl phosphite can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-phenylprop-2-en-1-yl phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.

    Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-phosphorus bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Nucleophiles such as amines and thiols are often used.

    Addition: Electrophiles like alkyl halides and acyl chlorides are typical reactants.

Major Products: The major products formed from these reactions include phosphonate esters, substituted phosphites, and various addition products depending on the specific reactants used .

Scientific Research Applications

Dimethyl 2-phenylprop-2-en-1-yl phosphite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 2-phenylprop-2-en-1-yl phosphite exerts its effects involves the interaction of the phosphite group with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-rich nature of the phosphite group, which can donate electron density to form new bonds .

Comparison with Similar Compounds

Uniqueness: Its phenylpropene moiety provides additional sites for chemical modification, making it a versatile reagent in organic synthesis .

Properties

CAS No.

106319-60-2

Molecular Formula

C11H15O3P

Molecular Weight

226.21 g/mol

IUPAC Name

dimethyl 2-phenylprop-2-enyl phosphite

InChI

InChI=1S/C11H15O3P/c1-10(9-14-15(12-2)13-3)11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3

InChI Key

PUMLVPMMJYIERA-UHFFFAOYSA-N

Canonical SMILES

COP(OC)OCC(=C)C1=CC=CC=C1

Origin of Product

United States

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